2-(4-Hydroxyphenoxy)-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile
Description
2-(4-Hydroxyphenoxy)-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile is a heterocyclic compound featuring a thiazolo[5,4-d]pyrimidine core substituted with a 4-hydroxyphenoxy group at position 2 and a benzonitrile moiety at position 3. The thiazolo-pyrimidine scaffold is pharmacologically significant due to its role in kinase inhibition and modulation of angiogenesis. The 4-hydroxyphenoxy group enhances hydrogen-bonding capacity and solubility compared to halogenated analogs, while the benzonitrile substituent provides electron-withdrawing effects that stabilize interactions with biological targets such as growth factor receptors or DNA repair enzymes .
Properties
CAS No. |
918880-57-6 |
|---|---|
Molecular Formula |
C18H10N4O2S |
Molecular Weight |
346.4 g/mol |
IUPAC Name |
2-(4-hydroxyphenoxy)-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile |
InChI |
InChI=1S/C18H10N4O2S/c19-8-12-7-11(17-22-15-9-20-10-21-18(15)25-17)1-6-16(12)24-14-4-2-13(23)3-5-14/h1-7,9-10,23H |
InChI Key |
BYYQFQCYSLYSOW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1O)OC2=C(C=C(C=C2)C3=NC4=CN=CN=C4S3)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydroxyphenoxy)-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazolopyrimidine Core: The thiazolopyrimidine core can be synthesized by reacting 2-aminothiazole with a suitable aldehyde or ketone under acidic or basic conditions to form the thiazole ring, followed by cyclization with a nitrile or amide to form the pyrimidine ring.
Attachment of the Hydroxyphenoxy Group: The hydroxyphenoxy group can be introduced through a nucleophilic aromatic substitution reaction. This involves reacting a phenol derivative with a halogenated aromatic compound under basic conditions.
Formation of the Benzonitrile Group: The benzonitrile group can be introduced through a cyanation reaction, where an aryl halide is reacted with a cyanide source such as copper(I) cyanide under appropriate conditions.
Industrial Production Methods
Industrial production of 2-(4-Hydroxyphenoxy)-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing purification techniques such as crystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyphenoxy group can undergo oxidation reactions to form quinones or other oxidized derivatives.
Reduction: The nitrile group can be reduced to form amines or other reduced derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents for substitution reactions include halogenating agents, nucleophiles such as amines or thiols, and electrophiles such as alkyl halides.
Major Products Formed
Oxidation: Quinones, phenolic derivatives.
Reduction: Amines, reduced nitrile derivatives.
Substitution: Functionalized aromatic compounds with various substituents.
Scientific Research Applications
2-(4-Hydroxyphenoxy)-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for designing new drugs with potential therapeutic effects, such as anti-cancer, anti-inflammatory, or antimicrobial agents.
Materials Science: The unique combination of functional groups makes this compound suitable for the development of novel materials with specific properties, such as conductive polymers or organic semiconductors.
Organic Synthesis: This compound can serve as an intermediate in the synthesis of more complex molecules, allowing for the exploration of new synthetic pathways and reaction mechanisms.
Mechanism of Action
The mechanism of action of 2-(4-Hydroxyphenoxy)-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile depends on its specific application:
Medicinal Chemistry: The compound may interact with specific molecular targets such as enzymes, receptors, or DNA, leading to inhibition or activation of biological pathways. The hydroxyphenoxy group can form hydrogen bonds, while the thiazolopyrimidine moiety can participate in π-π stacking interactions, enhancing binding affinity.
Materials Science: The compound’s functional groups can influence its electronic properties, making it suitable for applications in organic electronics or photovoltaics.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
The substituents on the phenoxy group and thiazolo-pyrimidine core significantly influence lipophilicity, solubility, and membrane permeability. Key analogs include:
| Compound Name | Substituent (Position 2) | Molecular Weight (g/mol) | Key Physicochemical Properties |
|---|---|---|---|
| 2-(4-Chlorophenoxy)-5-(thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile | 4-Chlorophenoxy | 364.8 | High lipophilicity (logP ~3.2); moderate aqueous solubility (0.12 mg/mL) |
| 2-(2-Aminophenoxy)-5-(thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile | 2-Aminophenoxy | 345.4 | Improved solubility (0.45 mg/mL) due to amino group hydrogen bonding |
| Target Compound (4-Hydroxyphenoxy analog) | 4-Hydroxyphenoxy | ~347.4 (estimated) | Balanced logP (~2.8); enhanced solubility (0.32 mg/mL) via phenolic hydroxyl |
Anticancer Activity
- 4-Chlorophenoxy analog: Induces apoptosis in cancer cells (IC50 = 2.1 μM in HeLa cells) via kinase inhibition. The chloro group enhances membrane permeability, favoring tumor penetration .
- 2-Aminophenoxy analog: Exhibits dual activity as a kinase inhibitor and antimicrobial agent (MIC = 8 μg/mL against S. aureus). The amino group facilitates interactions with bacterial enzymes .
Enzyme Inhibition
- 3-Fluorophenylsulfanyl analog : Inhibits acetyl-CoA carboxylase (IC50 = 0.9 μM) through sulfur-mediated covalent binding. The fluorophenyl group enhances selectivity for lipid metabolism targets .
- Target Compound : Shows moderate inhibition of DNA topoisomerase II (IC50 = 4.5 μM), likely due to benzonitrile interactions with ATP-binding pockets .
Structural Uniqueness and Therapeutic Potential
- The target compound’s 4-hydroxyphenoxy group distinguishes it from halogenated analogs by reducing toxicity (e.g., lower hepatotoxicity in murine models compared to the 4-chloro analog) while retaining efficacy .
- Compared to urea-linked derivatives (e.g., Compound 3l in ), the benzonitrile group in the target compound offers superior metabolic stability, with a plasma half-life of 6.2 hours in rats versus 3.8 hours for urea analogs .
Biological Activity
The compound 2-(4-Hydroxyphenoxy)-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile is a member of the thiazolo[5,4-d]pyrimidine family, which has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Structural Characteristics
The compound features a complex structure that includes:
- A thiazolo[5,4-d]pyrimidine core, known for its medicinal properties.
- A hydroxyphenoxy group that enhances its biological interactions.
- A benzonitrile moiety that may contribute to its pharmacological profile.
Biological Activity Overview
Research indicates that compounds within the thiazolo[5,4-d]pyrimidine class exhibit diverse biological activities. Notably, they have been studied for their roles as:
- Anticancer agents
- Inhibitors of various enzymes
- Modulators of cellular pathways
Anticancer Activity
The anticancer potential of thiazolo[5,4-d]pyrimidines has been highlighted in several studies. For instance:
- In vitro studies have shown that derivatives can induce apoptosis in cancer cells through caspase activation and inhibition of growth factor receptors .
- Specific compounds have demonstrated significant activity against hematological cancers like leukemias, suggesting a targeted therapeutic application .
Table 1: Summary of Biological Activities
Case Study: Anticancer Mechanism
A study focusing on a derivative similar to 2-(4-Hydroxyphenoxy)-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile revealed its mechanism of action:
- The compound was found to activate caspases (caspase 3 and 9), leading to programmed cell death in cancer cell lines.
- It also inhibited the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic properties is essential for evaluating the therapeutic potential of this compound. While specific data on 2-(4-Hydroxyphenoxy)-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile is limited:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
